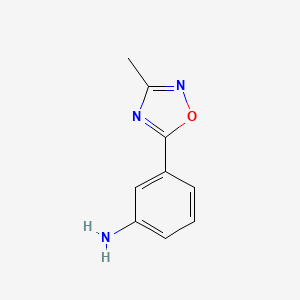

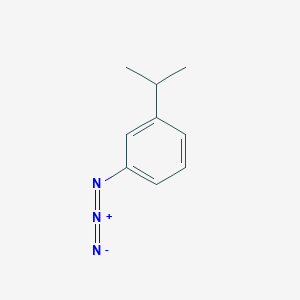

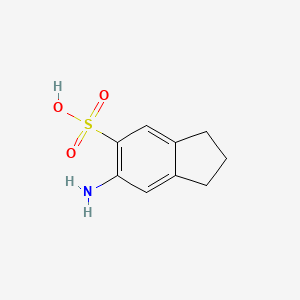

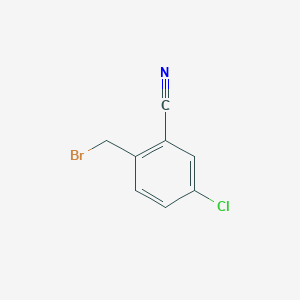

叔丁基 2-氰基-7,8-二氢-1,6-萘啶-6(5H)-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound that is structurally related to a variety of heterocyclic compounds that have been synthesized for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, its structural analogs have been explored for various biological activities, including anticancer, antimycobacterial, and beta-adrenergic blocking properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available precursors. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . This suggests that the synthesis of tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate could potentially be achieved through similar synthetic strategies, with an emphasis on optimizing the reaction conditions to achieve high yields.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as 1H NMR . The structural analysis of these compounds is crucial for understanding their reactivity and interaction with biological targets. The presence of tert-butyl groups and other substituents like cyano or nitro groups can significantly influence the electronic properties and stability of the molecules.

Chemical Reactions Analysis

The related compounds have been used in various chemical reactions to create a diverse array of heterocyclic compounds. For example, a three-component reaction involving an aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate yielded fused tetracyclic heterocycles . This indicates that tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate could also participate in similar multi-component reactions to generate complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are influenced by their molecular structures. For instance, the introduction of bulky substituents like tert-butyl groups can affect the solubility and stability of the compounds . The presence of electron-withdrawing groups such as cyano or nitro groups can also impact the reactivity of the compounds, potentially making them suitable for further functionalization or as intermediates in the synthesis of pharmacologically active molecules.

Relevant Case Studies

Case studies involving the related compounds have demonstrated their potential in various therapeutic areas. For example, novel naphthyridine derivatives have shown significant antimycobacterial activities against Mycobacterium tuberculosis, with some compounds being more potent than existing drugs like isoniazid . Additionally, heterocyclic analogs of beta-adrenergic blocking agents have been synthesized for their antihypertensive properties . These studies highlight the importance of structural analogs of tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate in drug discovery and development.

科学研究应用

抗菌剂

叔丁基 2-氰基-7,8-二氢-1,6-萘啶-6(5H)-羧酸酯及其衍生物已被探索其抗菌特性。具体而言,已经合成氟萘啶和喹诺酮,包括该化合物的某些衍生物,并显示出在体外和体内均表现出有效的抗菌活性。已经发现这些化合物对一系列细菌菌株有效,其中一些由于其良好的药代动力学特征和低毒性而显示出有希望的治疗潜力。研究人员指出特定取代基在增强这些化合物的抗菌功效中的重要性 (Bouzard 等人,1989)。

萘啶衍生物的合成

该化合物已被用作合成一系列萘啶衍生物的关键中间体。这些衍生物是在无催化剂条件下合成的,表明了一种直接且潜在高效的生产方法。所产生的衍生物由于其结构特性而在各种应用中显示出显着的前景 (Mu 等人,2015)。

X 射线和 DFT 分析

叔丁基 2-氰基-7,8-二氢-1,6-萘啶-6(5H)-羧酸酯衍生物也已成为详细结构分析的主题。X 射线晶体学分析和密度泛函理论 (DFT) 已被用来了解这些化合物的分子和晶体结构。此类研究对于理解这些分子的化学行为和在包括材料科学和制药在内的各个领域的潜在应用至关重要 (Çolak 等人,2021)。

稠合四环杂环的合成

该化合物也已用于稠合四环杂环的合成。这些复杂的结构在包括制药和材料科学在内的各个领域具有潜在应用。创建这些杂环的方法涉及多组分反应,展示了叔丁基 2-氰基-7,8-二氢-1,6-萘啶-6(5H)-羧酸酯在合成化学中的多功能性和反应性 (Li 等人,2013)。

属性

IUPAC Name |

tert-butyl 2-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-7-6-12-10(9-17)4-5-11(8-15)16-12/h4-5H,6-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOTYCXSXHSVHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

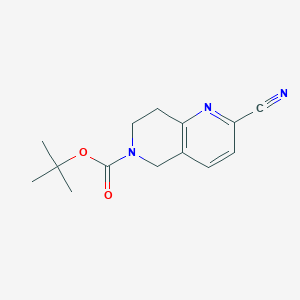

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467327 |

Source

|

| Record name | tert-Butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

CAS RN |

259809-46-6 |

Source

|

| Record name | tert-Butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)

![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)